N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide
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Overview
Description
N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide, also known as C16, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. C16 is a furan-based compound that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide has been studied for its potential therapeutic applications in a variety of diseases. One area of research has focused on the use of this compound in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. This compound has also been studied for its potential use in the treatment of diabetes and obesity, as it has been shown to improve glucose tolerance and reduce body weight in animal models.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in cellular processes. This compound has been shown to inhibit the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in cell proliferation and survival. By inhibiting JNK activity, this compound can induce apoptosis in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and glucose tolerance, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects, as it can protect against oxidative stress and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of studying N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide in the lab is its relatively simple synthesis method. However, this compound is a small molecule that may require specialized techniques for analysis and characterization. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, studies in animal models and clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
Synthesis Methods
The synthesis of N-(2-(4-chlorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with furan-2-carbaldehyde in the presence of acetic acid to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained.
properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-14-4-10-17(11-5-14)23-20(25)18(13-15-6-8-16(22)9-7-15)24-21(26)19-3-2-12-27-19/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDLARPOXRORI-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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